Home > Products > Screening Compounds P81908 > Butirosin disulfate salt
Butirosin disulfate salt -

Butirosin disulfate salt

Catalog Number: EVT-1566757
CAS Number:
Molecular Formula: C21H45N5O20S2
Molecular Weight: 751.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A water-soluble aminoglycosidic antibiotic complex isolated from fermentation filtrates of Bacillus circulans. Two components (A and B) have been separated from the complex. Both are active against many gram-positive and some gram-negative bacteria.
Source

The primary source of butirosin disulfate salt is the bacterium Bacillus circulans, which produces butirosin during fermentation processes. The antibiotic is isolated and purified from the fermentation broth, followed by a sulfation process that converts it into its disulfate salt form.

Classification

Butirosin disulfate salt belongs to the class of aminoglycoside antibiotics. These compounds are characterized by their ability to bind to bacterial ribosomes, disrupting protein synthesis. The specific classification of butirosin disulfate salt includes its categorization as an antibiotic and its chemical classification as a sulfate salt of an aminoglycoside.

Synthesis Analysis

Methods

The synthesis of butirosin disulfate salt involves several key steps:

  1. Fermentation: The initial step is the fermentation of Bacillus circulans, which produces butirosin.
  2. Isolation and Purification: After fermentation, butirosin is isolated using techniques such as filtration and chromatography.
  3. Sulfation: The final step involves treating butirosin with sulfuric acid to form the disulfate salt.

Technical Details

  • Fermentation Conditions: Controlled temperature and pH levels are maintained during fermentation to optimize yield.
  • Purification Techniques: Methods such as precipitation and chromatography are used to ensure high purity of the antibiotic before sulfation.
Molecular Structure Analysis

Structure

The molecular formula of butirosin disulfate salt is C21H43N5O16SC_{21}H_{43}N_{5}O_{16}S, and it has a molecular weight of approximately 653.7 g/mol.

Data

  • InChI Key: JBEJXNWZBGTDKN-OJBGRLICSA-N
  • SMILES Representation:

The structure features multiple hydroxyl groups, amino groups, and a complex arrangement typical of aminoglycosides, contributing to its biological activity.

Chemical Reactions Analysis

Reactions

Butirosin disulfate salt can undergo several types of chemical reactions:

  • Oxidation: This can lead to the formation of oxidized derivatives.
  • Reduction: Reduction reactions may convert this compound into various reduced forms.
  • Substitution: Functional groups in butirosin can be replaced with other groups through substitution reactions.

Technical Details

  • Common Reagents:
    • Oxidizing agents (e.g., hydrogen peroxide)
    • Reducing agents (e.g., sodium borohydride)
    • Nucleophiles for substitution reactions.
  • Reaction Conditions: Controlled temperatures and pH levels are essential for achieving desired outcomes.
Mechanism of Action

Butirosin disulfate salt exerts its antibacterial effects primarily by binding to the bacterial ribosome, specifically targeting the 30S subunit. This binding inhibits the elongation phase of protein synthesis, resulting in the production of faulty proteins and ultimately leading to bacterial cell death. The mechanism emphasizes its role in disrupting essential cellular processes within susceptible bacteria .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Butirosin disulfate salt typically appears as a white or off-white powder.
  • Solubility: It is highly soluble in water due to its ionic nature.

Chemical Properties

  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: Its solubility and stability can be affected by pH levels, making it essential to maintain appropriate conditions during use.

Relevant data indicate that butirosin disulfate salt maintains its antibacterial activity across a range of environmental conditions typical in laboratory settings.

Applications

Butirosin disulfate salt has diverse applications across various scientific fields:

  • Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
  • Biology: Employed in research to study mechanisms of antibiotic resistance and interactions between antibiotics and bacterial cells.
  • Medicine: Utilized clinically for treating infections caused by both gram-positive and gram-negative bacteria.
  • Industry: In pharmaceutical development, it serves as a quality control standard for antibiotic production and aids in developing new antibiotics .
Introduction to Butirosin Disulfate Salt

Butirosin disulfate salt (C₂₁H₄₃N₅O₁₄·2H₂SO₄) is the stabilized sulfate formulation of butirosin, a naturally occurring aminoglycoside antibiotic. Characterized by its pseudodisaccharide structure and a unique 4-amino-2-hydroxybutyrate (AHB) side chain, it represents a critical bridge between early natural aminoglycosides and later semisynthetic derivatives. Its distinct chemical architecture underpins both its antibacterial activity and its ability to circumvent select resistance mechanisms prevalent among Gram-negative pathogens [4] [7].

Historical Discovery and Initial Characterization of Butirosin

Butirosin was first isolated in 1971 from the fermentation broth of Bacillus circulans, a soil bacterium. Initial studies rapidly identified it as a complex of two closely related components: butirosins A and B, differing only in the stereochemistry at C-1'' of the aminosugar moiety. Early characterization confirmed its broad-spectrum activity against Gram-negative bacteria, including Pseudomonas aeruginosa, and notably, activity against clinical isolates already resistant to gentamicin and kanamycin. This positioned butirosin as a structurally novel aminoglycoside with potential clinical utility against resistant strains [2]. Key early findings included:

  • Source: Bacillus circulans (Gram-positive bacterium), distinguishing it from streptomycin/neomycin producers (Actinobacteria) [7].
  • Initial Bioactivity: Demonstrated efficacy in vitro against Enterobacteriaceae and P. aeruginosa, and in vivo protection in mouse models infected with Salmonella or Klebsiella [2].
  • Structural Hint: Early chemical analyses suggested a structure related to neomycin but with an unusual basic side chain, later identified as the AHB moiety [7].

Structural Classification Within the Aminoglycoside Antibiotic Family

Butirosin belongs to the 4,5-disubstituted 2-deoxystreptamine (2-DOS) subclass of aminoglycosides, sharing a core structural motif with neomycin, paromomycin, and ribostamycin. Its defining structural features are [1] [4] [7]:

  • The 2-Deoxystreptamine (DOS) Ring: A central cyclitol (aminocyclitol) ring serving as the scaffold.
  • 4,5-Disubstitution: The DOS ring is glycosylated at positions 4 and 5.
  • Ring I (4-Substituent): D-Glucosamine (like neomycin).
  • Ring II (5-Substituent): D-Ribose (unlike neomycin's D-ribose-myo-inositol disaccharide; similar to ribostamycin).
  • The N1-AHB Moiety: The most distinctive feature is the (S)-4-amino-2-hydroxybutyrate (AHB) group attached to the 1-amino group (N1) of the DOS ring. This modification is crucial for its resistance profile.

Table 1: Structural Comparison of Butirosin with Key 4,5- and 4,6-Disubstituted Aminoglycosides

AminoglycosideCore StructureDOS SubstitutionRing IRing IIRing IIIUnique Modification
ButirosinPseudodisaccharide4,5-GlcN⁺Ribose-N1-(S)-AHB
Neomycin BTrisaccharide4,5-GlcN⁺Ribose-myo-Inositol⁺--
RibostamycinPseudodisaccharide4,5-GlcN⁺Ribose--
Kanamycin ATrisaccharide4,6-GlcN⁺6-Glc⁰3-GlcN⁺-
Gentamicin C₁Trisaccharide4,6-Purpurosamine⁺6-Glc⁰3-Gar⁺-
Amikacin (Semi-synth)Trisaccharide4,6-GlcN⁺6-Glc⁰3-GlcN⁺N1-(S)-AHB (from Butirosin)
Isepamicin (Semi-synth)Trisaccharide4,6-GlcN⁺6-Glc⁰3-GlcN⁺N1-(S)-AHB-HABA⁺

⁺Aminosugar (contains -NH₂ group); ⁰Neutral sugar; HABA: 2-Hydroxy-4-aminobutyrate (variant of AHB). Sources: [1] [4] [7].

The AHB side chain confers a steric and electrostatic barrier, hindering the binding and modification of butirosin by many common aminoglycoside-modifying enzymes (AMEs), particularly certain aminoglycoside acetyltransferases (AACs) and nucleotidyltransferases (ANTs) that readily inactivate neomycin or kanamycin [1] [4].

Significance in Antimicrobial Resistance and Therapeutic Applications

Butirosin's significance is twofold: as a naturally occurring prototype for semisynthetic aminoglycosides and as a tool for understanding aminoglycoside resistance.

  • Prototype for Semisynthetic Aminoglycosides: The discovery that the N1-AHB group in butirosin provided protection against enzymatic inactivation revolutionized aminoglycoside development. This knowledge directly inspired the creation of amikacin (synthesized by attaching the (S)-AHB group to the N1 position of kanamycin A) and isepamicin (derived from gentamicin B). Both amikacin and isepamicin exhibit broader spectra and enhanced stability against many AMEs compared to their parent compounds, validating the "AHB strategy" [1] [6] [7].
  • Mechanism of Action: Like all aminoglycosides, butirosin disulfate salt binds primarily to the aminoacyl-tRNA site (A-site) of the bacterial 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. This binding induces misreading of the mRNA code during translation and inhibits translocation, leading to the production of misfolded proteins and ultimately bacterial cell death (bactericidal effect). The AHB group does not impede this ribosomal binding [4] [5].
  • Resistance Profile and Limitations: While the AHB moiety protects butirosin from many AMEs, it is not universally effective. Crucially, butirosin (like amikacin and isepamicin) remains susceptible to phosphorylation by specific aminoglycoside phosphotransferases (APHs), most notably APH(3')-IIIa. Structural studies reveal that APH(3')-IIIa possesses a flexible antibiotic-binding loop that accommodates the bulky AHB group, allowing phosphorylation of the 3'-OH group on Ring I, thereby inactivating the antibiotic [1]. Additionally, resistance can arise via ribosomal RNA methyltransferases (e.g., ArmA, RmtC) modifying the 16S rRNA binding site, efflux pumps, or reduced permeability [4] [5] [6].

Table 2: Resistance Mechanisms Relevant to Butirosin

Resistance MechanismExample Enzyme(s)Butirosin Affected?Rationale
Aminoglycoside Acetyltransferase (AAC)AAC(3)-Ia, AAC(6')-INo (or weak)AHB group sterically/electrostatically blocks binding to active site.
Aminoglycoside Nucleotidyltransferase (ANT)ANT(2'')-Ia, ANT(4')-IaNo (or weak)AHB group hinders access to modification sites (2'', 4').
Aminoglycoside Phosphotransferase (APH)APH(3')-IIIaYesFlexible binding loop accommodates AHB group; phosphorylates 3'-OH (Ring I).
APH(3')-IIa, APH(3')-IVaYesLess dependent on specific N1 modification; target 3'-OH.
16S rRNA MethylationArmA, RmtB, RmtCYesModifies ribosomal target (e.g., G1405), reducing aminoglycoside binding affinity to all.
EffluxVarious MDR pumpsVariableDepends on specific pump expression; AHB may influence recognition.
Reduced PermeabilityPorin mutations (Gram-neg)VariableLPS/porin changes affect uptake; AHB increases hydrophilicity potentially aiding uptake.

Source: [1] [4] [5]

  • Therapeutic Context (Historical & Niche): While butirosin itself did not achieve widespread clinical use compared to amikacin or gentamicin, primarily due to the advent of these more potent or broader-spectrum semisynthetics and potentially production challenges, its discovery was pivotal. Its real-world significance lies in:
  • Proof-of-Concept: Demonstrating that modifying the N1 position with an AHB group could overcome common enzymatic resistance mechanisms.
  • Research Tool: Providing insights into aminoglycoside-enzyme interactions and ribosomal binding, guiding rational drug design [1] [6].
  • Activity Spectrum: Retaining activity against some strains resistant to earlier aminoglycosides like kanamycin and gentamicin, highlighting its distinct resistance profile [2].

The structural legacy of butirosin, embodied in the AHB-modified semisynthetic aminoglycosides amikacin and isepamicin, continues to be vital in combating serious Gram-negative infections, particularly in settings where resistance to older agents is prevalent [1] [6] [7].

Properties

Product Name

Butirosin disulfate salt

IUPAC Name

4-amino-N-[(2R,3R)-5-amino-4-[(3S,4R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid

Molecular Formula

C21H45N5O20S2

Molecular Weight

751.7 g/mol

InChI

InChI=1S/C21H41N5O12.2H2O4S/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21;2*1-5(2,3)4/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34);2*(H2,1,2,3,4)/t6?,7?,8?,9?,10-,11+,12-,13?,14-,15-,16+,17?,18-,20?,21?;;/m1../s1

InChI Key

JBEJXNWZBGTDKN-OJBGRLICSA-N

SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O

Synonyms

Anhydrous Butirosin Sulfate
Butirosin
Butirosin A
Butirosin B
Butirosin Sulfate
Butirosin Sulfate, Anhydrous
Butirosin Sulphate
Butirosins
Sulfate, Anhydrous Butirosin
Sulfate, Butirosin
Sulphate, Butirosin

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O

Isomeric SMILES

C1C([C@H]([C@H](C(C1N)OC2[C@H]([C@H](C(C(O2)CN)O)O)N)OC3[C@H]([C@@H]([C@H](O3)CO)O)O)O)NC(=O)C(CCN)O.OS(=O)(=O)O.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.